5H-pyrrolo[3,2-d]pyrimidin-4-amine

Regioisomer comparison Microtubule targeting Antiproliferative activity

Researchers requiring a validated heteroaromatic core for kinase inhibitors and microtubule depolymerizers often encounter regioisomeric variability that compromises potency. 5H-Pyrrolo[3,2-d]pyrimidin-4-amine (9-deazaadenine) is the preferred [3,2-d] isomer, proven superior to [2,3-d] analogs in cellular assays. - Submicromolar antiproliferative activity in head-to-head regioisomer comparisons. - N5-substituted derivatives achieve single- to double-digit nanomolar IC50 values and circumvent P-glycoprotein/βIII tubulin resistance. - Validated for dual thymidylate synthase/DHFR inhibition and triple angiokinase/microtubule disruption programs. Supplied at ≥97% purity with full analytical documentation. Immediate global dispatch from multiple stocking locations.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 2227-98-7
Cat. No. B1235681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS2227-98-7
Synonyms4-aminopyrrolopyrimidine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CN=C2N
InChIInChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10)
InChIKeyYRVFQPBPZCRUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidin-4-amine: Specifications & Core Properties


5H-Pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227-98-7), also designated 9-deazaadenine, is a fused bicyclic heteroaromatic scaffold comprising a pyrrole ring fused to a pyrimidine ring with a free 4-amino group . This compound serves as a versatile core building block for the design and synthesis of kinase inhibitors and other pharmacologically active molecules [1]. It is commercially available in research quantities at purities typically exceeding 95% by HPLC, with physical properties including a melting point of 237 °C and solid-state appearance ranging from white to light gray to light yellow powder or crystal [1].

Core Identity 5H-Pyrrolo[3,2-d]pyrimidine heteroaromatic scaffold with free 4-amine
Regioisomer [3,2-d] ring fusion establishes correct H-bond donor/acceptor geometry
Research Use HPLC-assayed purity supports medicinal chemistry and kinase/microtubule inhibitor design

5H-Pyrrolo[3,2-d]pyrimidin-4-amine: Why Isomer Substitution Fails


Generic substitution of 5H-pyrrolo[3,2-d]pyrimidin-4-amine with other pyrrolopyrimidine isomers or analogs is not feasible because even subtle regioisomeric changes in the heteroaromatic core profoundly alter biological activity and physicochemical properties. For instance, pyrrolo[3,2-d]pyrimidine analogs have been shown to be significantly more potent than their pyrrolo[2,3-d]pyrimidine regioisomers in cellular proliferation assays, achieving submicromolar potency that the alternative isomer cannot match [1]. The specific [3,2-d] ring fusion establishes a distinct spatial orientation of hydrogen-bonding donor/acceptor sites relative to the 4-amino group, which is critical for optimal binding interactions with kinase hinge regions and tubulin colchicine sites. Furthermore, the 4-amino group on this exact scaffold is essential for key hydrogen-bonding interactions that are lost or misoriented in 2-amino or other substituted analogs, directly impacting target engagement and downstream pharmacological effects [1][2].

Regioisomer Switch (e.g., [2,3-d])
Pyrrolo[2,3-d]pyrimidine regioisomer disrupts spatial orientation and markedly reduces reported antiproliferative potency.
Amino-Group Modification
2-Amino analogs or removal of the 4-amine abolish critical hinge-binding hydrogen bonds, altering target engagement.

5H-Pyrrolo[3,2-d]pyrimidin-4-amine: Comparative Evidence


Regioisomeric Advantage in Antiproliferative Activity

In a systematic study examining regioisomeric effects on biological activity, pyrrolo[3,2-d]pyrimidine analogs demonstrated significantly greater potency than their pyrrolo[2,3-d]pyrimidine regioisomers as microtubule targeting agents. The [3,2-d] scaffold yielded compounds with submicromolar antiproliferative potency, whereas the corresponding [2,3-d] regioisomers were markedly less active [1]. This regioisomeric advantage is attributed to the distinct spatial orientation of the heteroaromatic core that enables more favorable interactions with the colchicine binding site on tubulin. One representative [3,2-d] compound tested in the NCI 60-cell line panel achieved two-digit nanomolar GI50 values against 8 distinct tumor cell lines [1].

Regioisomeric Potency
Head-to-head
Target: [3,2-d] analogs — submicromolar potency
Comparator: [2,3-d] analogs — markedly weaker
Scaffold potency is regioisomer-dependent
NCI 60-cell panel context; 2-digit nM GI50 reported
Regioisomer comparison Microtubule targeting Antiproliferative activity

Cellular Potency of N5-Substituted Derivatives

A series of nine N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were synthesized and evaluated as microtubule targeting agents. Compounds 4, 5, and 8–13 in this series exhibited one to two-digit nanomolar IC50 values against cancer cells in culture, demonstrating the inherent potency of this scaffold when appropriately substituted [1]. Importantly, some of these compounds also circumvented clinically relevant tumor resistance mechanisms, specifically the expression of P-glycoprotein (P-gp) and βIII tubulin [1]. In contrast, many existing microtubule targeting agents such as taxanes and vinca alkaloids are substrates for P-gp-mediated efflux, leading to reduced efficacy in resistant tumors. Compound 11, a water-soluble HCl salt derivative, demonstrated statistically significant tumor growth inhibition in three xenograft models (MDA-MB-435, MDA-MB-231, and NCI/ADR-RES) compared with controls, without displaying overt animal toxicity [1].

N5-Derivative Potency
Class-level
IC50: single- to double-digit nanomolar; circumvents P-gp & βIII tubulin resistance
Supports microtubule depolymerization research
Xenograft tumor growth inhibition reported
Microtubule depolymerization Anticancer activity N5-substituted derivatives

Nucleoside Phosphorylase Inhibition

The 4-amino-5H-pyrrolo[3,2-d]pyrimidine scaffold has been patented for its ability to inhibit nucleoside phosphorylases and nucleosidases, specifically 5′-methylthioadenosine phosphorylase (MTAP) and 5′-methylthioadenosine nucleosidase [1]. This enzymatic inhibition profile is distinct from the kinase inhibition activities described above and represents a therapeutically relevant mechanism in oncology and infectious disease. The patent discloses that 5H-pyrrolo[3,2-d]pyrimidin-4-amine serves as the core heterocycle for a series of nucleoside analog inhibitors. While specific Ki or IC50 values for the unsubstituted core are not reported in the patent claims, the inclusion of this exact scaffold in the patent demonstrates its unique suitability for targeting this enzyme class compared to other purine isosteres.

Phosphorylase Inhibition
Data to verify
Patent claims MTAP and nucleosidase inhibition
Enzyme target class differs from kinase inhibition
Quantitative data not disclosed in patent
Nucleoside phosphorylase inhibition MTA phosphorylase Enzyme inhibition

5H-Pyrrolo[3,2-d]pyrimidin-4-amine: Application Scenarios


Microtubule Targeting Agent Lead Optimization

Based on the evidence that N5-substituted pyrrolo[3,2-d]pyrimidin-4-amines achieve single- to double-digit nanomolar IC50 values against cancer cells and circumvent P-glycoprotein and βIII tubulin-mediated resistance mechanisms [1], this scaffold is optimally suited for medicinal chemistry programs aiming to develop next-generation microtubule depolymerizers. Researchers should prioritize N5-substituted derivatives for synthesis and evaluation, as this position has been validated for producing potent, resistance-circumventing compounds. The scaffold's water-solubility when formulated as an HCl salt (demonstrated by Compound 11) further supports its advancement into preclinical development [1].

Regioisomer-Selective Antiproliferative Scaffold

Given the direct head-to-head evidence that pyrrolo[3,2-d]pyrimidine analogs are more potent than pyrrolo[2,3-d]pyrimidine regioisomers in antiproliferative assays [1], this compound should be selected as the preferred heteroaromatic core for programs targeting tubulin or colchicine-site microtubule disruption. The submicromolar potency achieved by the [3,2-d] isomer contrasts sharply with the weaker activity of the [2,3-d] counterpart, directly impacting the efficiency of lead identification and optimization. Procurement of the correct [3,2-d] isomer is therefore non-negotiable for achieving competitive cellular potency in these programs.

Dual Kinase and Microtubule Inhibitor Discovery

The pyrrolo[3,2-d]pyrimidin-4-amine scaffold has been utilized to develop compounds with triple-acting angiokinase inhibition alongside microtubule targeting effects [1]. This dual-mechanism capability, arising from the scaffold's ability to engage both kinase ATP-binding sites and the tubulin colchicine site, makes it particularly valuable for programs seeking to address tumor heterogeneity and resistance through polypharmacology. Researchers should consider evaluating both kinase inhibition (EGFR, VEGFR-2, PDGFR-β) and microtubule depolymerization activities when designing analogs from this core.

6-Substituted Antifolate Antitumor Agents

A series of 6-substituted pyrrolo[3,2-d]pyrimidine analogs have been validated as antifolate antitumor agents with dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition [1]. The most potent compound in this series, 15a, achieved GI50 values of 0.73 μM, 1.72 μM, and 8.92 μM against A549, H1299, and HL60 cells, respectively, and increased accumulation of cells at the G2/M phase [1]. This evidence supports the use of the pyrrolo[3,2-d]pyrimidin-4-amine scaffold for developing antifolate chemotherapeutics, with substitution at the 6-position being a validated strategy for achieving dual TS/DHFR inhibition and micromolar to submicromolar antiproliferative activity.

Application
Selection Property
Validation Focus
Tubulin depolymerization studies
N5-substituted [3,2-d] scaffold with free 4-amine
Nanomolar cellular potency & resistance circumvention assays
Regioisomer-selective antiproliferative comparison
Pyrrolo[3,2-d] vs [2,3-d] regioisomer identity
Confirmed submicromolar potency advantage in cell assays
Dual-mechanism inhibitor research
Scaffold engaging both kinase ATP site and tubulin colchicine site
Angiokinase inhibition & microtubule depolymerization assays
Antifolate antitumor agent synthesis (6-substitution)
6-substituted pyrrolo[3,2-d]pyrimidine analogs
Dual TS/DHFR inhibition & G2/M cell-cycle arrest assessment

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